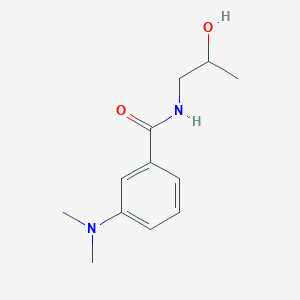![molecular formula C15H23NO3S B7541572 Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate is a chemical compound that belongs to the class of thienamycin antibiotics. It is commonly referred to as Faropenem, and it is used in the treatment of various bacterial infections. Faropenem has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a valuable tool for clinicians in the treatment of infectious diseases.
Mecanismo De Acción
Faropenem works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) that are involved in the final stages of cell wall synthesis. This leads to the inhibition of peptidoglycan cross-linking, which weakens the bacterial cell wall and ultimately leads to cell lysis.
Biochemical and Physiological Effects:
Faropenem has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. Faropenem is primarily excreted in the urine, and dose adjustments may be necessary in patients with renal impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Faropenem has several advantages for use in laboratory experiments. It has a broad spectrum of activity against many different types of bacteria, making it useful for studying the mechanisms of bacterial resistance. It is also relatively easy to synthesize and has low toxicity, which makes it a safe option for use in laboratory settings.
However, there are also limitations to the use of Faropenem in laboratory experiments. It is not effective against all types of bacteria, and its activity may be affected by the presence of other compounds or environmental factors. Additionally, the cost of Faropenem may be prohibitive for some research projects.
Direcciones Futuras
There are several potential future directions for research involving Faropenem. One area of interest is the development of new analogs or derivatives with enhanced antibacterial activity. Another area of focus is the identification of novel targets for Faropenem and other thienamycin antibiotics. Additionally, further research is needed to understand the mechanisms of bacterial resistance to Faropenem and to develop strategies for overcoming resistance.
Métodos De Síntesis
Faropenem is synthesized from 4-ethyl-5-methylthiophene-2-carboxylic acid, which is first converted to its acid chloride derivative. The acid chloride is then reacted with the amine group of L-valine methyl ester to form the corresponding amide. The resulting intermediate is then subjected to a cyclization reaction to form the final product, Faropenem.
Aplicaciones Científicas De Investigación
Faropenem has been extensively studied for its antibacterial activity and its potential therapeutic applications. It has been shown to be effective against a wide range of bacterial infections, including those caused by resistant strains of bacteria. Faropenem has been used in the treatment of community-acquired pneumonia, skin and soft tissue infections, and urinary tract infections.
Propiedades
IUPAC Name |
methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-6-11-8-13(20-10(11)4)14(17)16-12(7-9(2)3)15(18)19-5/h8-9,12H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVOFFZDNKMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NC(CC(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)

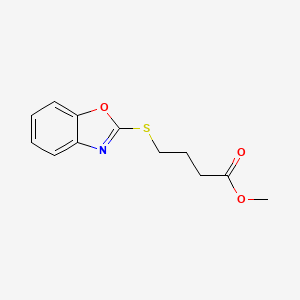
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
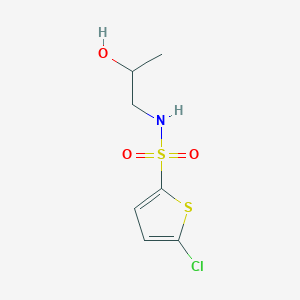

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
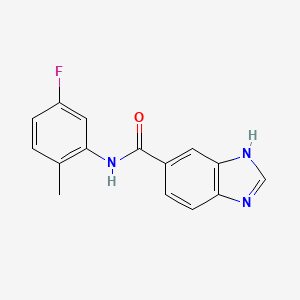
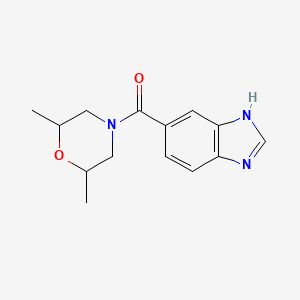
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
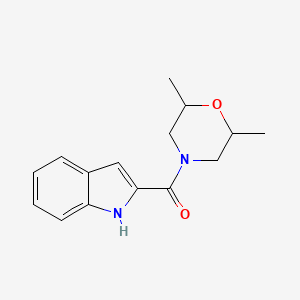
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
